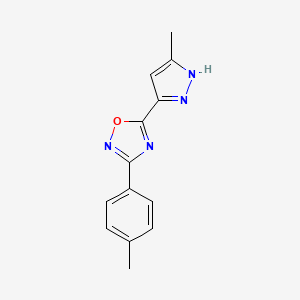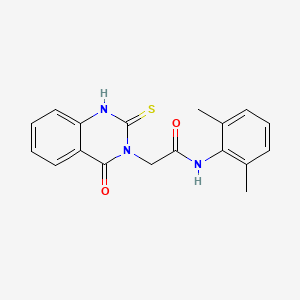
5-(3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole (MMPO) is a pyrazole-based oxadiazole compound that has been widely studied due to its potential applications in scientific research. MMPO is a novel compound that has been synthesized through a multi-step synthesis process and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-(3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research. It has been found to be a promising compound for the development of new drugs, as it has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, it has been found to have potential applications in the fields of cancer research, as it has been found to have cytotoxic effects on various cancer cell lines.
Mecanismo De Acción
The mechanism of action of 5-(3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole is still under investigation. However, it is believed that the compound may act as an agonist at the G-protein coupled receptor, which is involved in the regulation of various physiological processes. Additionally, it has been suggested that this compound may act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and anticonvulsant effects, as well as cytotoxic effects on various cancer cell lines. Additionally, it has been found to have antioxidant and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. One advantage of this compound is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has been found to have a variety of biochemical and physiological effects. However, there are also several limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is still not fully understood, which can limit its use in research. Additionally, the compound is relatively unstable and is easily degraded, which can limit its use in long-term experiments.
Direcciones Futuras
The potential future directions for 5-(3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole research are vast. One potential area of research is the development of new drugs based on this compound, as it has been found to have anti-inflammatory, analgesic, and anticonvulsant effects. Additionally, further research is needed to better understand the mechanism of action of this compound, as well as its potential applications in cancer research. Additionally, research is needed to develop more stable forms of this compound, which could be used in long-term experiments. Finally, research is needed to explore the potential applications of this compound in other areas, such as the development of new materials.
Métodos De Síntesis
5-(3-methyl-1H-pyrazol-5-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole was first synthesized in 2008 by a multi-step synthesis process. The synthesis process begins with the reaction of 3-methyl-1H-pyrazole-5-carboxamide with 4-methylphenyl isocyanate in the presence of anhydrous potassium carbonate to form this compound. This reaction can be conducted at a temperature of 70°C for 4 hours in acetonitrile. The product can then be purified by column chromatography with ethyl acetate as the eluent.
Propiedades
IUPAC Name |
3-(4-methylphenyl)-5-(5-methyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-8-3-5-10(6-4-8)12-14-13(18-17-12)11-7-9(2)15-16-11/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFYCZDDGSUPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-1-[(2-fluorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6418032.png)
![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B6418049.png)
![6-[2-(4-methoxyphenyl)ethyl]-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418069.png)
![4-(4-chlorophenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418077.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6418087.png)
![N4-(4-fluorophenyl)-N2-[(furan-2-yl)methyl]pteridine-2,4-diamine](/img/structure/B6418101.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6418109.png)
![6-(2-hydroxyethyl)-4-(4-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6418112.png)
![1-butyl-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B6418118.png)


![1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B6418144.png)
![N-{4-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B6418150.png)
![2-(4-{1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4,6-dimethylpyrimidine](/img/structure/B6418155.png)
